2,5-Difluoro-N-(2-hydroxyphenyl)benzamide
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Overview
Description
2,5-Difluoro-N-(2-hydroxyphenyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, and a hydroxyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-N-(2-hydroxyphenyl)benzamide typically involves the reaction of 2,5-difluorobenzoic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-Difluoro-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group and fluorine atoms play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2-hydroxyphenyl)benzamide
- 2,5-Difluoro-N-(3-hydroxyphenyl)benzamide
- 2,5-Difluoro-N-(2-methoxyphenyl)benzamide
Uniqueness
2,5-Difluoro-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
609352-39-8 |
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Molecular Formula |
C13H9F2NO2 |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2,5-difluoro-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9F2NO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
InChI Key |
QWKXFJWLUZICKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
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